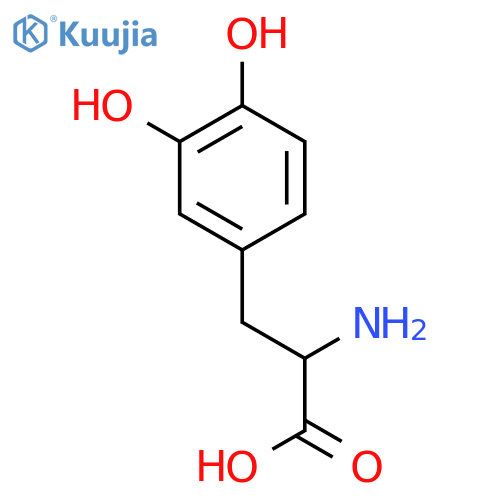Cas no 5796-17-8 ((2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid)

5796-17-8 structure
商品名:(2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid
(2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- (R)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid
- 3,4-Dihydroxy-D-phenylalanine
- (2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid
- D-DOPA
- D-Tyrosine, 3-hydroxy-
- 3-(3,4-Dihydroxyphenyl)-D-alanine
- D-3-Hydroxytyrosine
- D-3-(3,4-Dihydroxyphenyl) alanine
- D-Tyrosine,3-hydroxy
- D-3,4-Dihydroxyphenylalanine
- beta-(3,4-Dihydroxy)-D-phenylalanine
- D-3-(3,4-Dihydroxyphenyl)alanine
- AKOS016843249
- 3,4-Dihydroxy-D-phenylalanine, powder, >=95%
- NCGC00093869-02
- SCHEMBL342665
- NSC 118368
- Dopa, D-
- A869552
- AMY22155
- MFCD00063061
- F21483
- 3- hydroxy D- Tyrosine
- EINECS 227-343-0
- NSC-118368
- (+)-3-(3,4-Dihydroxyphenyl)alanine
- 3,4-Dihydroxy-D-phenylanline
- (2R)-2-ammonio-3-(3,4-dihydroxyphenyl)propanoate
- NCGC00016270-05
- NCGC00093869-03
- Z1255419382
- Alanine, 3- (3,4-dihydroxyphenyl)-, D-
- Q3738328
- UNII-8T862R29FY
- Dopa
- DTXSID70206673
- AS-57337
- CS-0148039
- Alanine, 3-(3,4-dihydroxyphenyl)-, D-
- Dopa D-form
- CHEMBL211670
- (+)-3,4-Dihydroxyphenylalanine
- 3-Hydroxy-D-tyrosine
- NCGC00093869-01
- 8T862R29FY
- NCGC00016270-03
- 5796-17-8
- NS00082198
- BDBM500011
- US11021454, Compound D-dopa
- LEVODOPA IMPURITY D [EP IMPURITY]
- CHEBI:49169
- DOPA D-FORM [MI]
- NCGC00016270-02
- WTDRDQBEARUVNC-ZCFIWIBFSA-N
- dihydroxyphenylalanine
-
- MDL: MFCD00063061
- インチ: 1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m1/s1
- InChIKey: WTDRDQBEARUVNC-ZCFIWIBFSA-N
- ほほえんだ: C1=CC(=C(C=C1C[C@H](C(=O)O)N)O)O
計算された属性
- せいみつぶんしりょう: 197.068808g/mol
- ひょうめんでんか: 0
- XLogP3: -2.7
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 回転可能化学結合数: 3
- どういたいしつりょう: 197.068808g/mol
- 単一同位体質量: 197.068808g/mol
- 水素結合トポロジー分子極性表面積: 104Ų
- 重原子数: 14
- 複雑さ: 209
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 18
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白色から黄褐色の粉末
- 密度みつど: 1.468±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 276-278 °C (lit.)
- ふってん: 448.4 °C at 760 mmHg
- フラッシュポイント: 225 °C
- 屈折率: 1.654
- ようかいど: 可溶性(245 g/l)(25ºC)、
- PSA: 103.78000
- LogP: 0.75250
- マーカー: 13,3454
- ひせんこうど: D11 +13.0° (c = 5.27 in 1N HCl)
(2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H303+H313+H333
- 福カードFコード:10-23
- ちょぞうじょうけん:−20°C
(2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid 税関データ
- 税関コード:2922509090
- 税関データ:
中国税関コード:
2922509090概要:
2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
(2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1218679-250mg |
D-Dopa |
5796-17-8 | 97% | 250mg |
¥1216.00 | 2024-05-08 | |
| Enamine | EN300-137987-2.5g |
(2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid |
5796-17-8 | 95% | 2.5g |
$1189.0 | 2023-02-15 | |
| Chemenu | CM104991-5g |
3- hydroxy D- Tyrosine |
5796-17-8 | 95%+ | 5g |
$*** | 2023-05-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLF011-1G |
(2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid |
5796-17-8 | 97% | 1g |
¥ 2,019.00 | 2023-03-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1218679-100mg |
D-Dopa |
5796-17-8 | 97% | 100mg |
¥778.00 | 2024-05-08 | |
| TRC | D533750-5g |
D-DOPA |
5796-17-8 | 5g |
$3167.00 | 2023-05-18 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLF011-50G |
(2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid |
5796-17-8 | 97% | 50g |
¥ 41,250.00 | 2023-03-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLF011-500MG |
(2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid |
5796-17-8 | 97% | 500MG |
¥ 1,412.00 | 2023-03-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLF011-100MG |
(2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid |
5796-17-8 | 97% | 100MG |
¥ 541.00 | 2023-03-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLF011-5G |
(2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid |
5796-17-8 | 97% | 5g |
¥ 6,058.00 | 2023-03-15 |
(2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid 関連文献
-
Ya Zhou,Yue Wei,Jinsong Ren,Xiaogang Qu Mater. Horiz. 2020 7 3291
-
Jing Xu,Yuanfei Xue,Xiaoxia Jian,Yue Zhao,Zhenqing Dai,Jingwen Xu,Zhida Gao,Ye Mei,Yan-Yan Song Chem. Sci. 2022 13 6550
-
Liqi Dong,Long Zhang,Xuemin Duan,Daize Mo,Jingkun Xu,Xiaofei Zhu RSC Adv. 2016 6 11536
-
Lin-E. Guo,Yu-Xin Tang,Shu-Ying Zhang,Yuan Hong,Xiao-Sheng Yan,Zhao Li,Yun-Bao Jiang Org. Biomol. Chem. 2020 18 4590
-
Ya Chen,Juanjuan Xu,Cui Chen,Dongmei Guo,Yingzi Fu New J. Chem. 2015 39 6919
5796-17-8 ((2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid) 関連製品
- 556-03-6(DL-Tyrosine)
- 123715-02-6((2S)-2-amino-3-(4-hydroxy-2,6-dimethyl-phenyl)propanoic acid)
- 775-06-4(DL-m-Tyrosine)
- 59-92-7(L-DOPA)
- 32161-30-1(3-(3,4-Dimethoxyphenyl)-L-alanine)
- 60-18-4(L-Tyrosine)
- 555-30-6(Methyldopa)
- 556-02-5(D-Tyrosine)
- 587-33-7(L-m-Tyrosine)
- 555-29-3(2-methyl-3-(3,4-dihydroxyphenyl)-dl-*alanine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:5796-17-8)(2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid

清らかである:99%/99%/99%/99%
はかる:500.0mg/1.0g/5.0g/10.0g
価格 ($):177.0/253.0/759.0/1290.0